1h-Indazol-4-ol,6-bromo-3-chloro-
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Overview
Description
1H-Indazol-4-ol,6-bromo-3-chloro- (1H-IBC) is a synthetic molecule that has been used in scientific research for a variety of purposes. It is a derivative of indazole, a heterocyclic aromatic compound containing a five-membered ring structure of two nitrogen atoms and three carbon atoms. 1H-IBC has been investigated for its potential applications in medicinal chemistry, biochemistry, and other areas of scientific research.
Scientific Research Applications
Chemical Transformation and Synthesis
1H-Indazol-4-ol derivatives, including 6-bromo-3-chloro variants, have been studied for their transformative properties and applications in chemical synthesis. For instance, certain indazole derivatives can undergo transformations to produce halogenoindazoles, as demonstrated by Fujimura et al. (1984) in their study of 3,4-dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2(1H)-ones (Fujimura, Nagano, Matsunaga, & Shindo, 1984).
Antimicrobial Properties
The antimicrobial potential of indazole derivatives, including those with bromo and chloro substituents, has been a subject of investigation. Gopalakrishnan, Thanusu, and Kanagarajan (2009) designed and synthesized indazol-3-ols with various substituents, demonstrating their efficacy against multiple bacterial and fungal strains (Gopalakrishnan, Thanusu, & Kanagarajan, 2009).
Catalysis in Organic Synthesis
1H-Indazoles, including 6-bromo-3-chloro variants, are key intermediates in organic synthesis. Wiethan et al. (2017) documented the nickel-catalyzed cyclization of certain hydrazone derivatives to afford 3-(hetero)aryl-1H-indazoles, showcasing their potential in organic chemistry (Wiethan, Lavoie, Borzenko, Clark, Bonacorso, & Stradiotto, 2017).
Biological Activity in Pharmacology
The study of 1H-indazoles in pharmacology includes investigating their biological activities. For example, Ye et al. (2013) explored the C-3 arylation of indazoles, a key structural motif in pharmaceuticals, highlighting their significance in medicinal chemistry (Ye, Edmunds, Morris, Sale, Zhang, & jin-quan yu, 2013).
Antileishmanial Activity
The potential antileishmanial activity of 3-chloro-6-nitro-1H-indazole derivatives was studied by Abdelahi et al. (2021), demonstrating their promise as growth inhibitors for Leishmania major, a parasitic disease (Abdelahi, El Bakri, Lai, Subramani, Anouar, Ahmad, Benchidmi, Mague, Popović-Djordjević, & Goumri‐Said, 2021).
properties
IUPAC Name |
6-bromo-3-chloro-2H-indazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O/c8-3-1-4-6(5(12)2-3)7(9)11-10-4/h1-2,12H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKIJOLQMSWICR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1h-Indazol-4-ol,6-bromo-3-chloro- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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